Ginsenoside Ra2
Overview
Description
Ginsenoside Ra2 is a component from Panax ginseng . It is a triterpene saponin and is one of the active components of ginseng, involved in modulating multiple physiological activities . The molecular formula of Ginsenoside Ra2 is C58H98O26 . Its average mass is 1211.383 Da and its monoisotopic mass is 1210.634644 Da .
Synthesis Analysis
The biosynthesis of ginsenosides like Ra2 involves key enzymes, especially glycosyltransferases (GTs) . The production of rare ginsenosides, including Ra2, has been made possible using synthetic biology techniques . A study has established a rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Ra2, in white and red Panax ginseng using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .
Molecular Structure Analysis
Ginsenoside Ra2 contains a total of 190 bonds, including 92 non-H bonds, 1 multiple bond, 18 rotatable bonds, 1 double bond, 2 five-membered rings, 7 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 16 hydroxyl groups .
Chemical Reactions Analysis
Ginsenosides, including Ra2, are known to show different medical activity and metabolic pathways . The transformation of ginsenosides into bioactive compounds has been observed .
Physical And Chemical Properties Analysis
Ginsenoside Ra2 is a triterpene saponin with the molecular formula C58H98O26 . Its molecular weight is 1211.38 . It should be stored at 4°C and protected from light .
Scientific Research Applications
Pharmacokinetics and Clinical Use
- Pharmacokinetic Study in Rat Plasma : Ginsenoside Ra2, along with other ginsenosides, was quantified in rat plasma using ultra-high performance liquid chromatography-triple quadruple tandem mass spectrometry. This method is essential for understanding the pharmacokinetics and potential clinical applications of Ginsenoside Ra2 (Shen et al., 2021).
Cardiovascular Health
- Impact on Cardiovascular Diseases (CVDs) : Ginsenoside Ra2 is part of the ginsenoside family, which shows promising effects in cardiovascular health. Studies indicate potential antioxidative, platelet adhesion reduction, and vasomotor regulatory effects (Lee & Kim, 2014).
- Cardioprotective Effects : Ginsenoside Ra2 is investigated for its role in protecting cardiac cells against hypoxia/reoxygenation oxidative injury, indicating its potential in cardiovascular therapies (Zhu et al., 2009).
Neurological Applications
- Neuroprotective Effects : Research has explored the use of ginsenosides, including Ra2, for their neuroprotective properties. These studies focus on their role in reducing oxidative stress and protecting neurons, which can be beneficial in conditions like cerebral ischemia and other neurological disorders (Cheng et al., 2019).
Anticancer Properties
- Anticancer Effects : Ginsenosides, including Ra2, are being studied for their anticancer properties. They have shown effectiveness in inducing cell cycle arrest, repressing metastasis, and alleviating drug resistance in various cancer types (He et al., 2021).
Immunological and Anti-Inflammatory Effects
- Regulation of Immune Responses : Ginsenoside Ra2 is part of research focusing on immunomodulatory effects, particularly in conditions like rheumatoid arthritis. It demonstrates potential in reducing inflammation and regulating immune responses (Zhang et al., 2020).
Hepatoprotective Functions
- Liver Health : Studies have explored the hepatoprotective effects of ginsenosides like Ra2, particularly in the context of oxidative stress and inflammation in liver-related disorders (Gao et al., 2017).
Future Directions
The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides, including Ra2, using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides . This will contribute to the characterization of the biosynthesis and metabolic engineering of rare ginsenosides .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIBJSWHIZNCA-BGPUAMRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317134 | |
Record name | Ginsenoside Ra2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1211.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Ra2 | |
CAS RN |
83459-42-1 | |
Record name | Ginsenoside Ra2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Ra2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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